molecular formula C29H25N3O3S B11633712 (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11633712
M. Wt: 495.6 g/mol
InChI Key: QSPZGYTZNMFLFC-ZEAYLUBASA-N
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Description

The compound (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C29H25N3O3S/c1-19-8-9-20(2)26(16-19)35-15-14-34-23-12-10-21(11-13-23)17-24-27(30)32-25(22-6-4-3-5-7-22)18-36-29(32)31-28(24)33/h3-13,16-18,30H,14-15H2,1-2H3/b24-17-,30-27?

InChI Key

QSPZGYTZNMFLFC-ZEAYLUBASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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